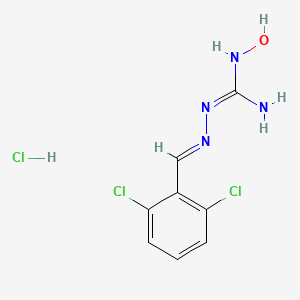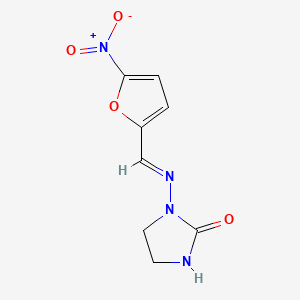![molecular formula C22H24ClN5O3 B1242290 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1242290.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-N-[3-(2-nitrophenyl)prop-2-enylideneamino]acetamide is a N-acylpiperazine.
Applications De Recherche Scientifique
Anticholinesterase Activities
A study focusing on hydrazone derivatives revealed that certain compounds, including similar structures to the specified chemical, possess potential anticholinesterase activities. These activities are significant as they can impact the treatment of diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role (Kaya et al., 2016).
Biological Activities in Hybrid Molecules
Research on norfloxacin derivatives, related in structure to the chemical , indicates that incorporating certain hydrazide compounds can lead to significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Menteşe et al., 2013).
Role in Synthesizing Antimicrobial Agents
The synthesis of benzothiazole derivatives, including similar hydrazide structures, has been studied for their potential as antimicrobial agents. Although some studies have found no significant activity, the structural framework remains of interest for further exploration in antimicrobial research (Al-Talib et al., 2016).
Antidepressant and Antianxiety Properties
Compounds structurally related to the chemical have been synthesized and tested for antidepressant and antianxiety properties, suggesting a potential role in psychiatric medication development (Kumar et al., 2017).
Polymer Synthesis
A study on polymer synthesis involved the use of a compound structurally similar to the specified chemical, highlighting the potential application in creating new polymers with specific characteristics (Yu et al., 1999).
Synthesis of Ordered Polymers
Direct polycondensation using compounds, including structures related to the specified chemical, has been explored for creating ordered polymers. This research could contribute to advancements in materials science and engineering (Yu et al., 1999).
Anti-Inflammatory Activities
Research on bis-thiazole derivatives, which share structural similarities, has revealed potential anti-inflammatory activities. This could pave the way for new anti-inflammatory drug development (Ahmed et al., 2017).
Crystallographic Studies
Crystallographic studies of compounds structurally similar to the specified chemical have been conducted, providing valuable information about molecular structure and interactions. These findings are crucial for understanding the physical and chemical properties of such compounds (Awasthi et al., 2014).
Propriétés
Nom du produit |
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide |
|---|---|
Formule moléculaire |
C22H24ClN5O3 |
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C22H24ClN5O3/c23-20-9-3-1-7-19(20)16-26-12-14-27(15-13-26)17-22(29)25-24-11-5-8-18-6-2-4-10-21(18)28(30)31/h1-11H,12-17H2,(H,25,29)/b8-5+,24-11+ |
Clé InChI |
RUVZFQTYGRCFAU-GTOPXLJYSA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide](/img/structure/B1242209.png)
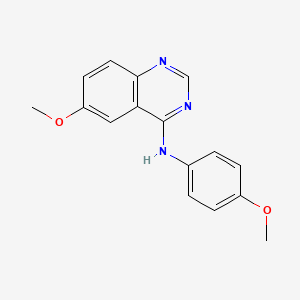

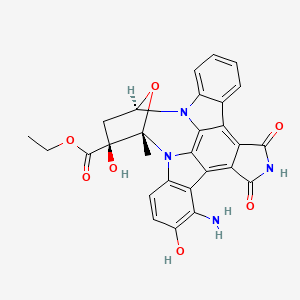
![N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1242214.png)
![3,7,8-tris(4-Hydroxyphenyl)-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1242215.png)

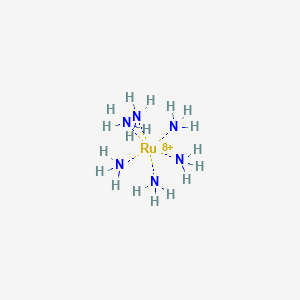

![N-(phenylmethyl)-3-[3,4,6-trimethyl-1-(4-methylphenyl)-5-pyrazolo[3,4-b]pyridinyl]propanamide](/img/structure/B1242225.png)
![2-hydroxy-N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide](/img/structure/B1242226.png)
